molecular formula C5H6BFN2O2 B3032559 (6-Amino-4-fluoropyridin-3-yl)boronic acid CAS No. 2304634-61-3

(6-Amino-4-fluoropyridin-3-yl)boronic acid

Cat. No.: B3032559
CAS No.: 2304634-61-3
M. Wt: 155.93
InChI Key: QOQNLEGRQYIOIE-UHFFFAOYSA-N
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Description

(6-Amino-4-fluoropyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C5H6BFN2O2. This compound is characterized by the presence of an amino group at the 6th position, a fluorine atom at the 4th position, and a boronic acid group at the 3rd position of the pyridine ring. It is a white to yellow solid and is used in various chemical and pharmaceutical applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-4-fluoropyridin-3-yl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized pyridine ring. One common method is the borylation of 6-amino-4-fluoropyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (6-Amino-4-fluoropyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: (6-Amino-4-fluoropyridin-3-yl)boronic acid is unique due to the presence of both the amino and fluorine groups on the pyridine ring, which confer distinct electronic and steric properties. These features make it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

(6-amino-4-fluoropyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BFN2O2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2,10-11H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQNLEGRQYIOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1F)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2304634-61-3
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2304634-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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